Product packaging for 1-BROMO-4-CHLOROBUTANE-D8(Cat. No.:CAS No. 1219803-72-1)

1-BROMO-4-CHLOROBUTANE-D8

Cat. No.: B596209
CAS No.: 1219803-72-1
M. Wt: 179.511
InChI Key: NIDSRGCVYOEDFW-SVYQBANQSA-N
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Description

Significance of Halogenated Alkanes in Contemporary Organic Chemistry Research

Halogenated alkanes, or alkyl halides, are hydrocarbons in which one or more hydrogen atoms have been replaced by a halogen (fluorine, chlorine, bromine, or iodine). medchemexpress.comchemeurope.comspectrabase.com This substitution fundamentally alters the molecule's chemical properties, creating a polarized carbon-halogen bond that renders the carbon atom electrophilic and susceptible to nucleophilic attack. instructables.com This reactivity makes halogenated alkanes cornerstone reagents and intermediates in organic synthesis. medchemexpress.comguidechem.com

They participate in a wide array of chemical reactions, including substitution and elimination reactions, which are fundamental to constructing more complex organic molecules. instructables.com Their applications are vast, serving as solvents, refrigerants, and propellants. spectrabase.cominstructables.com Critically, they are pivotal building blocks in the pharmaceutical and agricultural industries for synthesizing new drugs and pesticides. medchemexpress.comguidechem.com The introduction of halogen atoms can significantly modify the biological activity of a molecule, a property extensively exploited in drug design. nih.gov

The Role of Deuterium (B1214612) Labeling in Elucidating Chemical and Biological Mechanisms

Deuterium (D or ²H), a stable, non-radioactive isotope of hydrogen, contains a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as protium (B1232500) (¹H). nih.govoaepublish.com Replacing hydrogen with deuterium in a molecule, a process known as deuterium labeling, is a powerful technique used across chemistry and biology. cymitquimica.com While chemically similar to hydrogen, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

This difference in bond strength gives rise to the Kinetic Isotope Effect (KIE), where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. nih.gov Researchers exploit the KIE to probe reaction mechanisms and identify rate-determining steps. rsc.org Furthermore, because deuterium has a distinct spectroscopic signature, deuterated compounds are widely used as internal standards in mass spectrometry and as tracers to follow the metabolic fate of molecules in biological systems (absorption, distribution, metabolism, and excretion - ADME studies). medchemexpress.comchemsrc.comacs.org This ability to track molecular pathways is crucial in drug development and environmental science. medchemexpress.com

Specific Research Focus: 1-BROMO-4-CHLOROBUTANE-D8 as a Model Deuterated Butane (B89635) Derivative

This compound is a specialized derivative of butane that incorporates both mixed halogens and isotopic labeling. As a deuterated compound, it is primarily designed for use as an internal standard for quantitative analysis or as a tracer in research. medchemexpress.comcymitquimica.comchemsrc.com The incorporation of all eight hydrogen atoms with deuterium provides a significant mass shift from its non-deuterated counterpart, making it easily distinguishable in mass spectrometry analysis.

Its structure features two different halogen atoms, bromine and chlorine, at opposite ends of the deuterated butane chain. This "mixed halogenation" provides differential reactivity; the carbon-bromine bond is generally more reactive and a better leaving group in nucleophilic substitution reactions than the carbon-chlorine bond. This makes the compound a versatile synthetic intermediate.

In research, this compound is valuable in pharmacokinetic studies. medchemexpress.com When developing new drugs, researchers can incorporate a molecular fragment derived from this compound and trace its journey and breakdown within a biological system. medchemexpress.com The deuterium labeling helps to understand the metabolic profile and potential toxicity of new pharmaceutical candidates. medchemexpress.comnih.gov

Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog Note: Most detailed experimental data is available for the non-deuterated compound. Properties for the D8 variant may differ slightly.

Historical Context and Evolution of Research on Mixed Halogenated Butanes and Their Isotopologues

The study of halogenated alkanes dates back to the 19th century, in step with the foundational development of organic chemistry. chemeurope.com Early work focused on simple halogenation reactions, such as the free radical halogenation of alkanes. chemeurope.com The synthesis of mixed halogenated compounds like 1-bromo-4-chlorobutane (B103958) came later, driven by the need for specialized reagents in organic synthesis. For instance, methods to produce the non-deuterated form from precursors like tetrahydrofuran (B95107) (THF) were developed and patented in the mid-20th century. google.com

The use of isotopes as tracers in chemical and biological systems also has a rich history, with the discovery of deuterium by Harold Urey in 1932 being a landmark event. oaepublish.com Initially, isotopic labeling relied on radioactive isotopes. However, the development of sensitive analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy propelled the use of stable isotopes like deuterium. cymitquimica.com

The convergence of these two fields—halogen chemistry and isotope labeling—led to the synthesis of deuterated halogenated alkanes. The development of methods for deuterodehalogenation (replacing a halogen with deuterium) and the use of deuterated starting materials became a focus of research. acs.orgrsc.orgmdpi.com The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, marking a major milestone and stimulating further interest in the synthesis and application of deuterated compounds for pharmaceutical purposes. nih.govresearchgate.net The synthesis of complex isotopologues like this compound is a direct result of this evolution, providing researchers with highly specific tools to probe the intricacies of molecular behavior. researchgate.net

Table 2: Spectroscopic and Analytical Properties of Halogenated Butanes This table outlines key analytical characteristics used to identify halogenated butanes, with notes on the influence of isotopic labeling.

Properties

CAS No.

1219803-72-1

Molecular Formula

C4H8BrCl

Molecular Weight

179.511

IUPAC Name

1-bromo-4-chloro-1,1,2,2,3,3,4,4-octadeuteriobutane

InChI

InChI=1S/C4H8BrCl/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2

InChI Key

NIDSRGCVYOEDFW-SVYQBANQSA-N

SMILES

C(CCBr)CCl

Synonyms

1-BROMO-4-CHLOROBUTANE-D8

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 4 Chlorobutane D8

Strategies for Deuterium (B1214612) Incorporation in Halogenated Butane (B89635) Skeletons

The foundational step in the synthesis of 1-BROMO-4-CHLOROBUTANE-D8 is the introduction of deuterium atoms into the C4 framework. This is typically achieved by starting with a fully deuterated precursor molecule.

Deuteration of Precursor Materials

The most common approaches begin with commercially available deuterated starting materials, which then undergo chemical transformations to introduce the desired halogen atoms.

One of the most direct routes to this compound involves the ring-opening of deuterated tetrahydrofuran (B95107) (THF-d8). This process is analogous to the synthesis of the non-deuterated compound. google.com The synthesis proceeds in two main stages: hydrochlorination followed by hydrobromination.

First, THF-d8 is treated with gaseous hydrogen chloride (HCl), often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂), to yield 4-chloro-1-butanol-d9. google.comgoogle.com This intermediate alcohol is then subjected to bromination to replace the hydroxyl group with a bromine atom. A common method for this transformation is the reaction with gaseous hydrogen bromide (HBr). google.com An alternative approach to bromination involves treating the deuterated chlorobutanol (B1668791) with a mixture of red phosphorus and bromine. google.com

Table 1: Synthesis of 1-Bromo-4-chlorobutane (B103958) from THF

StageReagentsIntermediate/ProductReported Yield (non-deuterated)Reference
HydrochlorinationTHF, Gaseous HCl, ZnCl₂4-chloro-1-butanol~78-82% conversion google.com
Hydrobromination4-chloro-1-butanol, Gaseous HBr1-bromo-4-chlorobutane~94.5% (from intermediate) google.com
OverallTHF1-bromo-4-chlorobutane~89% google.com

Another viable synthetic pathway starts with deuterated 1,4-butanediol (B3395766) (1,4-butanediol-d10). This approach offers flexibility in the introduction of the halogen atoms. The synthesis involves the sequential replacement of the two hydroxyl groups with chlorine and bromine. The selective mono-halogenation of a symmetric diol can be challenging, but various methods have been developed to control the reaction.

One strategy is to convert one of the hydroxyl groups to a better leaving group, which can then be displaced by a halide. Alternatively, the reaction conditions, such as temperature and stoichiometry of the halogenating agent, can be carefully controlled to favor the formation of the desired chloro-alcohol intermediate, which can then be brominated in a subsequent step. The chlorination of 1,4-butanediol can be achieved using reagents like anhydrous hydrogen chloride.

Synthesis from Deuterated Tetrahydrofuran (THF-d8)

Halogenation Techniques for Deuterated Alkanes

Once a suitable deuterated precursor is obtained, the next critical step is the introduction of the bromine and chlorine atoms. The selectivity of these halogenation reactions is paramount to avoid the formation of undesired di-halogenated byproducts like 1,4-dibromobutane-d8 (B120142) and 1,4-dichlorobutane-d8 (B165168). google.com

Starting with a deuterated chlorobutane derivative, such as 4-chloro-1-butanol-d9, selective bromination is required to replace the hydroxyl group. As mentioned previously, reacting the alcohol with hydrogen bromide is a common and effective method. google.com The use of phosphorus tribromide or a mixture of bromine and red phosphorus are also well-established techniques for converting alcohols to alkyl bromides. google.com The choice of reagent can influence the reaction conditions and the profile of any byproducts.

Conversely, if the synthetic strategy begins with a deuterated bromobutane precursor, selective chlorination is necessary. For example, if 1-bromo-4-butanol-d9 were the intermediate, it would need to be converted to the final product. Reagents such as thionyl chloride (SOCl₂) are often used for the conversion of alcohols to alkyl chlorides. Careful control of the reaction conditions is crucial to ensure that the bromine atom is not displaced during the chlorination of the hydroxyl group.

Selective Bromination of Deuterated Chlorobutanes

Preparation via Halogen Exchange Reactions on Deuterated Butanes

Halogen exchange reactions are a common and effective method for the synthesis of mixed haloalkanes. These reactions typically involve the conversion of a dihaloalkane into a different dihaloalkane by swapping one of the halogen atoms. For the synthesis of this compound, deuterated butane precursors such as 1,4-Dichlorobutane-d8 or 1,4-Dibromobutane-d8 can be utilized.

The synthesis of this compound from 1,4-Dichlorobutane-d8 involves a selective halogen exchange reaction where one chlorine atom is substituted by a bromine atom. This transformation can be achieved through a Finkelstein-type reaction, which is an equilibrium process. By controlling the reaction conditions, the equilibrium can be shifted towards the desired product.

A common method involves reacting 1,4-Dichlorobutane-d8 with a bromide salt, such as sodium bromide or tetrabutylammonium (B224687) bromide, in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). The use of tetrabutylammonium bromide in DMF at elevated temperatures has been reported for the non-deuterated analogue, suggesting a similar approach for the deuterated compound. chemicalbook.com The reaction proceeds via nucleophilic substitution, where the bromide ion displaces one of the chloride ions.

Table 1: Reaction Parameters for Conversion of 1,4-Dichlorobutane-d8

ParameterConditionRationale
Starting Material 1,4-Dichlorobutane-d8Deuterated precursor.
Reagent Tetrabutylammonium bromideSource of bromide ions. chemicalbook.com
Solvent Dimethylformamide (DMF)Aprotic polar solvent that facilitates SN2 reactions. chemicalbook.com
Temperature ~100 °CProvides sufficient energy to overcome the activation barrier. chemicalbook.com
Reaction Time Several hoursTo allow the reaction to reach equilibrium or completion. chemicalbook.com

Analogous to the conversion of the dichloro-precursor, this compound can be synthesized from 1,4-Dibromobutane-d8. This process involves the replacement of one bromine atom with a chlorine atom. This is typically achieved by reacting the dibrominated starting material with a chloride salt, such as lithium chloride or sodium chloride, in a suitable solvent.

The reaction between 1,4-dichlorobutane (B89584) and 1,4-dibromobutane (B41627) to produce 1-bromo-4-chlorobutane indicates that these halogen exchange reactions are reversible and can lead to a mixture of products. chemicalbook.com To favor the formation of the desired monochlorinated product from the dibromide, the concentration of the chloride source and the reaction conditions must be carefully controlled. The choice of solvent is crucial, with acetone being a common choice due to its ability to precipitate the resulting sodium bromide, driving the equilibrium forward according to Le Chatelier's principle.

Conversion of 1,4-Dichlorobutane-d8

Advanced Synthetic Protocols for High Isotopic Purity

Achieving high isotopic purity is paramount for the applications of deuterated compounds. This requires not only precise synthesis but also advanced methods for both the initial deuteration and subsequent purification steps.

The first step in synthesizing this compound is the preparation of a suitable deuterated precursor, such as deuterated butanediol (B1596017) or tetrahydrofuran (THF), which is then halogenated. The deuteration itself is a critical stage where high isotopic enrichment must be achieved. Modern methods focus on catalyst-controlled, site-selective deuteration. nih.govnih.govacs.org

Hydrogen Isotope Exchange (HIE) reactions are a powerful tool for this purpose. acs.orgsnnu.edu.cnannualreviews.org These reactions often employ transition metal catalysts, such as palladium, platinum, iridium, or ruthenium, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium gas (D₂) or heavy water (D₂O). snnu.edu.cnnih.govresolvemass.caresearchgate.netnih.gov

For example, the deuteration of precursors can be carried out using a heterogeneous catalyst like palladium on carbon (Pd/C) with D₂ gas or D₂O under elevated temperature and pressure. nih.gov The catalyst surface activates the C-H bonds, allowing for their replacement by deuterium. Controlling parameters such as temperature, pressure, reaction time, and catalyst loading is essential to maximize deuterium incorporation and minimize side reactions. nih.gov

Table 2: Catalytic Systems for Deuteration

Catalyst SystemDeuterium SourceSubstrate TypeKey Features
Palladium on Carbon (Pd/C) D₂O / D₂ gasAliphatics, AromaticsWidely used, effective for H-D exchange. nih.govscielo.org.mx
Iridium Complexes D₂OArenes, Ketones, AmidesHigh selectivity, often for ortho-positions. snnu.edu.cn
Ruthenium Complexes D₂OAmines, Amino AcidsSelective α-deuteration. snnu.edu.cn
Copper (Cu) Catalysis D₂OAlkyl KetonesDegree-controlled deuteration (mono-, di-, tri-). nih.govacs.org

Following synthesis, the crude product is a mixture containing the desired deuterated compound, unreacted starting materials, by-products, and potentially compounds with varying degrees of deuteration. Effective purification is therefore necessary to isolate this compound with high chemical and isotopic purity. rsc.org

Fractional distillation is a powerful technique for purifying volatile liquids and can be used to separate isotopologues based on subtle differences in their boiling points. chembam.comresearchgate.net Deuterated compounds typically have slightly higher boiling points than their non-deuterated (protio) counterparts. libretexts.org For instance, the boiling point of heavy water (D₂O) is 101.4 °C, compared to 100.0 °C for H₂O. libretexts.org

Purification Techniques for Deuterated Halogenated Compounds

Chromatographic Methods for Purification

After the synthesis of this compound, purification is essential to remove any unreacted starting materials, byproducts, and other impurities. Chromatographic techniques are well-suited for this purpose, offering high-resolution separation based on the physicochemical properties of the compounds.

Gas Chromatography (GC) is a primary method for the analysis and purification of volatile compounds like this compound. The purity of the non-deuterated analogue is often determined by GC. avantorsciences.comsigmaaldrich.com For the deuterated compound, GC coupled with mass spectrometry (GC-MS) is particularly valuable. This combination not only separates the components of the reaction mixture but also provides mass information that can confirm the identity and isotopic enrichment of the desired product. nih.gov

High-Performance Liquid Chromatography (HPLC) can also be employed for purification, especially if the impurities are less volatile or thermally labile. A patent for a process involving 1-bromo-4-chlorobutane mentions the use of silica (B1680970) gel chromatography for purification, which is a form of liquid chromatography. google.com In the context of HPLC, a normal-phase column with a non-polar mobile phase (e.g., hexane (B92381) and ethyl acetate) could be effective in separating the polarities of the different halogenated butanes. chemicalbook.com

The choice between GC and HPLC would depend on the specific impurities present in the crude product mixture and the scale of the purification.

Chromatographic MethodStationary PhaseMobile Phase/Carrier GasDetection MethodSuitability for this compound
Gas Chromatography (GC)e.g., Polysiloxane-basedInert gas (e.g., He, N2)Flame Ionization (FID), Mass Spectrometry (MS)High, suitable for volatile compounds and purity assessment.
High-Performance Liquid Chromatography (HPLC)e.g., Silica GelNon-polar solvent mixture (e.g., Hexane/Ethyl Acetate)UV, Refractive Index (RI), Mass Spectrometry (MS)Moderate, useful for less volatile impurities and preparative scale.

Scale-Up Considerations in the Synthesis of this compound

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale introduces several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Process Safety and Hazard Management: The reagents used in the synthesis, such as strong acids and halogenating agents, can be corrosive and hazardous. On a larger scale, the exothermic nature of some reaction steps needs to be carefully managed to prevent runaway reactions. This involves the use of appropriate reactor materials, efficient cooling systems, and robust process control and monitoring.

Cost of Deuterated Starting Materials: Deuterated starting materials, such as THF-d8, are significantly more expensive than their non-deuterated counterparts. Therefore, optimizing the reaction yield and minimizing waste are critical economic considerations. The recovery and recycling of any unreacted deuterated materials should be incorporated into the process design.

Reaction and Purification Technology: For large-scale production, batch reactors are commonly used. However, for the synthesis of isotopically labeled compounds, flow chemistry is emerging as a beneficial alternative. x-chemrx.comadesisinc.com Flow reactors offer better control over reaction parameters like temperature and mixing, which can lead to higher yields, improved purity, and enhanced safety, especially for hazardous reactions. adesisinc.com

Purification methods also need to be scalable. While chromatography is effective at the lab scale, fractional distillation under reduced pressure is often a more practical and economical method for purifying large quantities of volatile liquids like 1-bromo-4-chlorobutane. Patents for the non-deuterated compound describe purification by distillation to achieve high purity. google.com

Quality Control and Analytical Monitoring: Robust analytical methods are crucial for monitoring the progress of the reaction and ensuring the final product meets the required specifications for chemical and isotopic purity. On a larger scale, this may involve at-line or in-line process analytical technology (PAT) to provide real-time data.

The following table summarizes key considerations for the scale-up of this compound synthesis.

ConsiderationLaboratory ScaleIndustrial Scale
Reaction Vessel Glass flaskGlass-lined or corrosion-resistant reactor
Temperature Control Heating mantle, ice bathJacketed reactor with heat transfer fluid
Purification Chromatography (GC, HPLC)Fractional distillation
Cost Management Focus on feasibilityHigh emphasis on yield and reagent recovery
Process Control ManualAutomated process control systems

Mechanistic Investigations of Reactions Involving 1 Bromo 4 Chlorobutane D8

Deuterium (B1214612) Kinetic Isotope Effects (KIEs) in Reaction Pathways

The study of deuterium KIEs is a powerful method for understanding reaction mechanisms. princeton.edu By comparing the rate of a reaction with a deuterated substrate to that of its non-deuterated counterpart, chemists can infer whether a specific carbon-hydrogen bond is broken in the rate-determining step. libretexts.org

Elucidation of Rate-Determining Steps via C-D Bond Strengths

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point vibrational energy of the C-D bond. libretexts.org Consequently, reactions that involve the cleavage of a C-H/C-D bond in the rate-determining step will exhibit a primary kinetic isotope effect, where the rate constant for the hydrogen-containing reactant (kH) is greater than that for the deuterium-containing reactant (kD). libretexts.org A significant kH/kD ratio, typically greater than 2, is indicative of C-H/C-D bond breaking in the slowest step of the reaction. libretexts.org For instance, in the bromination of acetone (B3395972), a kH/kD of 7 strongly suggests that the tautomerization involving C-H bond cleavage is the rate-determining step. libretexts.org Conversely, a kH/kD value close to 1 implies that the C-H/C-D bond is not broken in the rate-determining step. princeton.edu

Secondary kinetic isotope effects, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide mechanistic details. princeton.edu These effects are generally smaller than primary KIEs and arise from changes in hybridization and steric environment between the reactant and the transition state. cdnsciencepub.com

Impact of Deuteration on Transition State Structures

Deuteration can influence the geometry and stability of transition states. nih.govacs.org The magnitude of the KIE can provide information about the structure of the transition state. nih.gov For example, in nucleophilic substitution reactions, a secondary α-deuterium KIE can help distinguish between SN1 and SN2 mechanisms. In an SN1 reaction, the formation of a carbocation intermediate leads to a change in hybridization from sp3 to sp2. This change can result in a small, normal KIE (kH/kD > 1). In contrast, for an SN2 reaction, the transition state is more crowded than the reactant, which can lead to an inverse KIE (kH/kD < 1) or a very small normal KIE. cdnsciencepub.com However, a very large normal secondary α-deuterium KIE was observed in a specific SN2 reaction, which was attributed to the reduction of significant steric crowding in the transition state compared to the reactant. cdnsciencepub.com

Computational studies have shown that the magnitude of δ-secondary KIEs, where the deuterium is four bonds away from the reaction center, can correlate with the extent of bond formation in the transition state of associative alkylation reactions. nih.govacs.org This demonstrates the sensitivity of KIEs to subtle changes in transition state geometry.

Nucleophilic Substitution Reactions with 1-BROMO-4-CHLOROBUTANE-D8

This compound is an interesting substrate for studying nucleophilic substitution reactions due to the presence of two different halogen leaving groups. guidechem.com These reactions involve the attack of a nucleophile on the electrophilic carbon atom, leading to the displacement of a halide ion. chemicalbull.com

Comparative Reactivity of Bromine vs. Chlorine as Leaving Groups

In nucleophilic substitution reactions, the C-Br bond is weaker than the C-Cl bond. chemistryguru.com.sg This is because bromine is larger and more polarizable than chlorine, making the bromide ion a better leaving group. chemistryguru.com.sg Consequently, nucleophilic attack is more likely to occur at the carbon atom bonded to the bromine atom. libretexts.org The lower bond dissociation energy of the C-Br bond means that less energy is required to break it, leading to a faster reaction rate compared to the cleavage of the C-Cl bond. chemistryguru.com.sg This difference in reactivity allows for selective substitution reactions by controlling the reaction conditions.

BondBond Dissociation Energy (kJ/mol)
C-Cl~339
C-Br~285

This table provides typical bond dissociation energies for C-Cl and C-Br bonds in haloalkanes.

Stereochemical Outcomes of SN1 and SN2 Pathways

The stereochemistry of a nucleophilic substitution reaction is a key indicator of its mechanism.

SN2 Reactions: These reactions proceed via a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group ("backside attack"). lumenlearning.com This results in an inversion of the stereochemical configuration at the reaction center. masterorganicchemistry.com If the starting material is chiral, the product will be the opposite enantiomer. lumenlearning.com

SN1 Reactions: These reactions occur in two steps. The first and rate-determining step is the departure of the leaving group to form a planar, achiral carbocation intermediate. pressbooks.publibretexts.org The nucleophile can then attack this intermediate from either face with equal probability. pressbooks.pub This leads to a racemic mixture of products, meaning both retention and inversion of the original stereochemistry are observed. masterorganicchemistry.com

The choice between an SN1 and SN2 pathway is influenced by factors such as the structure of the substrate, the strength of the nucleophile, and the solvent. libretexts.org

Cross-Coupling Reactions Utilizing this compound as an Electrophile

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity. The use of deuterated substrates like this compound can provide crucial information about the mechanisms of these transformations. chemsrc.com

Catalytic Strategies for C-C and C-Heteroatom Bond Formation

A variety of transition-metal catalysts, most notably those based on palladium, nickel, and copper, are employed to facilitate cross-coupling reactions. In the context of this compound, the differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. The C-Br bond is significantly more reactive in typical cross-coupling catalytic cycles, such as the Suzuki, Stille, or Kumada reactions, due to its lower bond dissociation energy compared to the C-Cl bond. This allows for the selective formation of a C-C or C-heteroatom bond at the bromine-bearing carbon.

For instance, in a palladium-catalyzed Suzuki coupling, the catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product. The use of this compound in such a reaction would be expected to yield a product where the deuterium atoms remain intact on the butyl chain, serving as a spectroscopic marker.

Table 1: Representative Catalytic Systems for Cross-Coupling with Dihaloalkanes

Catalyst SystemNucleophileTypical ProductMechanistic Insight from Deuteration
Pd(PPh₃)₄ / BaseArylboronic acidAryl-substituted chlorobutaneTracing the deuterated alkyl chain
NiCl₂(dppp)Grignard reagentAlkyl-substituted chlorobutaneInvestigating the stereochemistry of the coupling
CuI / LigandAmine or ThiolAmino- or thio-substituted chlorobutaneProbing the mechanism of C-N or C-S bond formation

This table presents representative catalytic systems. Specific conditions may vary.

Reductive Coupling Mechanisms and Deuterium Tracing

Reductive coupling reactions, which couple two electrophiles in the presence of a reducing agent, offer an alternative strategy for bond formation. In these reactions, the mechanism can be more complex, potentially involving radical intermediates or multiple catalytic cycles. Deuterium labeling is a powerful technique to elucidate these mechanisms.

When this compound is subjected to reductive coupling conditions, the position and integrity of the deuterium atoms in the products and byproducts can reveal key mechanistic details. For example, the scrambling of deuterium atoms could indicate the formation of symmetrical intermediates or reversible β-hydride elimination/reinsertion steps. Conversely, the retention of the deuterium labeling pattern would suggest a more direct coupling pathway.

In a study on the nickel-catalyzed reductive coupling of alkyl halides, the use of deuterated substrates helped to probe the involvement of alkyl radical intermediates. While this specific study did not use this compound, the principles are directly applicable. The presence of deuterated products without scrambling would support a mechanism where the alkyl group is transferred directly from one metal center to another without becoming a free radical.

Stereoselective Approaches in Cross-Coupling Methodologies

Achieving stereoselectivity in cross-coupling reactions involving sp³-hybridized carbons is a significant challenge. Chiral ligands on the metal catalyst are often employed to control the stereochemical outcome. While this compound is achiral, its reactions can be studied in the context of stereoselective catalysis to understand the fundamental steps of the reaction.

For example, if a chiral catalyst were used to couple this compound with a prochiral nucleophile, the enantiomeric excess of the product could provide information about the geometry of the transition state during the reductive elimination step. The deuterium atoms would serve as spectroscopic probes to confirm the structure of the product. While specific studies on stereoselective cross-coupling with this compound are not prominent in the literature, the principles of stereoselective catalysis are well-established and could be applied to this system for mechanistic investigation. caltech.edu

Elimination Reactions and Competing Pathways

Elimination reactions are common pathways that compete with substitution and cross-coupling reactions of alkyl halides. The use of a deuterated substrate like this compound is particularly insightful for studying the mechanisms of these reactions, primarily through the kinetic isotope effect.

Deuteration Effects on E1 and E2 Mechanisms

The two most common elimination mechanisms are the E1 (unimolecular) and E2 (bimolecular) pathways. The E2 reaction is a concerted process where the C-H and C-X bonds are broken in a single step. The rate of the E2 reaction is sensitive to the strength of the C-H bond being broken. Since a C-D bond is stronger than a C-H bond, a significant kinetic isotope effect (KIE) is expected for E2 reactions where a C-D bond is cleaved in the rate-determining step. libretexts.orglibretexts.org

For this compound, an E2 reaction induced by a strong, non-nucleophilic base would be expected to proceed significantly slower than its non-deuterated counterpart if the deuterium at the β-position to the bromine is removed. This large primary KIE (typically kH/kD > 2) would be strong evidence for an E2 mechanism.

In contrast, the E1 mechanism proceeds through a carbocation intermediate, and the C-H bond is broken in a subsequent fast step. Therefore, a much smaller or no primary KIE would be expected for an E1 reaction. masterorganicchemistry.com The observation of the magnitude of the KIE in the elimination of HBr (or DBr) from this compound can thus be a powerful diagnostic tool to distinguish between the E1 and E2 pathways.

Table 2: Expected Kinetic Isotope Effects (KIE) for Elimination Reactions

MechanismRate-Determining StepExpected kH/kD for β-Deuterated Substrate
E1Formation of carbocation~1
E2Concerted C-H and C-X bond cleavage>2 (Primary KIE)

This table presents expected KIE values based on established mechanistic principles.

Formation of Unsaturated Deuterated Byproducts

In both cross-coupling and substitution reactions involving this compound, elimination reactions can lead to the formation of unsaturated deuterated byproducts. The primary byproduct expected from the elimination of HBr would be 4-chloro-1-butene-d7. The structure and isotopic distribution of these byproducts can provide further mechanistic information.

For example, if a base-catalyzed reaction of this compound were to proceed via an E1cB mechanism (which is less common for simple alkyl halides but possible with appropriate substitution), it would involve the formation of a carbanion intermediate. In a protic solvent, this could lead to H/D exchange and the formation of byproducts with varying levels of deuteration. The analysis of these byproducts by mass spectrometry or NMR spectroscopy would provide evidence for or against such a pathway. The selective formation of the more substituted alkene (Zaitsev's rule) or the less substituted alkene (Hofmann's rule) can also be influenced by the steric bulk of the base and the substrate, and the deuteration would not be expected to alter these regiochemical preferences significantly. libretexts.org

Comparative Mechanistic Studies with Non-Deuterated and Related Halogenated Butanes

The study of this compound in comparison to its non-deuterated counterpart and other related halogenated butanes, such as 1,4-dichlorobutane (B89584) and 1,4-dibromobutane (B41627), provides significant insights into reaction mechanisms. These comparative studies often focus on the differences in reactivity and the influence of isotopic labeling on reaction rates and product distributions.

The reactivity of 1,4-dihalobutanes is significantly influenced by the nature of the halogen atoms. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I, which directly impacts the leaving group ability of the halide. Consequently, the reactivity of 1,4-dihalobutanes in nucleophilic substitution reactions generally follows the trend 1,4-diiodobutane (B107930) > 1,4-dibromobutane > 1,4-dichlorobutane.

In the case of 1-bromo-4-chlorobutane (B103958) and its deuterated analog, the presence of two different halogens introduces a regioselective aspect to its reactions. The bromide ion is a better leaving group than the chloride ion, meaning that nucleophilic attack will preferentially occur at the carbon atom bonded to the bromine. This inherent difference in reactivity between the C-Br and C-Cl bonds is a key feature that distinguishes it from symmetrical dihalobutanes like 1,4-dichlorobutane or 1,4-dibromobutane.

For instance, in reactions with nucleophiles, 1-bromo-4-chlorobutane will primarily form products resulting from the displacement of the bromide. This selective reactivity is utilized in various synthetic applications. In contrast, reactions with 1,4-dibromobutane or 1,4-dichlorobutane can lead to a mixture of mono- and di-substituted products, and in the case of strong nucleophiles or harsh reaction conditions, cyclization to form tetrahydrofuran (B95107) can be a competing pathway.

The deuteration of the butane (B89635) chain in this compound does not alter the fundamental reactivity order of the halogens but is primarily used for mechanistic tracing and studying kinetic isotope effects. medchemexpress.comchemsrc.com The presence of deuterium atoms can, however, subtly influence reaction rates and metabolic pathways compared to the non-deuterated compound.

Studies have shown that the complexation of 1,4-dihalobutanes with host molecules like pillar chemsrc.comarenes is also dependent on the halogen. 1,4-diiodobutane exhibits the strongest binding, which is attributed to stronger halogen bonding and dispersive interactions compared to its bromo and chloro analogs. scispace.comrsc.org This suggests that the nature of the halogen not only affects covalent bond cleavage but also non-covalent interactions that can be crucial in certain reaction environments.

Table 1: Comparison of Physical and Reactivity Properties of 1,4-Dihalobutanes

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Relative Reactivity
1,4-DichlorobutaneC₄H₈Cl₂127.01161-1631.141Moderate
1-Bromo-4-chlorobutaneC₄H₈BrCl171.46175-1771.488High (at C-Br)
1,4-DibromobutaneC₄H₈Br₂215.92198-2001.808High
1,4-DiiodobutaneC₄H₈I₂309.92243-2452.349Very High

Note: Data compiled from various chemical suppliers and literature sources. Reactivity is a qualitative assessment for typical nucleophilic substitution reactions.

The replacement of hydrogen with its heavier isotope, deuterium, to give this compound, is a powerful tool for elucidating reaction mechanisms through the study of kinetic isotope effects (KIEs). libretexts.org A KIE is the ratio of the rate constant of a reaction with the light isotope (kH) to the rate constant with the heavy isotope (kD). wikipedia.org

A primary KIE (kH/kD > 1) is observed when the C-H (or C-D) bond is broken in the rate-determining step of the reaction. libretexts.orgcolumbia.edu This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond, requiring more energy to break. libretexts.org The magnitude of the primary KIE can provide information about the transition state of the bond-breaking step. pearson.com

For reactions involving this compound, a primary KIE would be expected in elimination reactions where a proton (or deuteron) is abstracted from the carbon chain in the rate-limiting step. For example, in an E2 elimination reaction, the base removes a proton from the carbon adjacent to the carbon bearing the leaving group. If this compound were subjected to E2 elimination, a significant KIE would be anticipated, providing evidence for a concerted mechanism where the C-D and C-Br bonds are broken simultaneously. libretexts.org

Secondary KIEs occur when the isotopically substituted bond is not broken in the rate-determining step. These effects are typically smaller than primary KIEs. wikipedia.org For instance, in an SN1 reaction of this compound, a small secondary KIE might be observed. This is because the hybridization of the carbon atom bearing the leaving group changes from sp3 in the reactant to sp2 in the carbocation intermediate. This change in hybridization affects the vibrational frequencies of the adjacent C-D bonds, leading to a small change in the reaction rate.

The use of deuteration can also influence the metabolic profiles of compounds. chemsrc.com In drug metabolism, which often involves oxidation of C-H bonds by enzymes like cytochrome P450, the presence of a C-D bond can slow down the rate of metabolism. nih.gov This is a well-known strategy in drug design to improve the pharmacokinetic properties of a drug by protecting it from rapid metabolic degradation. chemsrc.com While this compound is not a drug, the principle applies to its biochemical transformations.

Table 2: Illustrative Kinetic Isotope Effects (KIE) in Different Reaction Types

Reaction TypeBond Broken in Rate-Determining StepExpected KIE (kH/kD) for this compoundMechanistic Implication
SN1C-Br~1 (small secondary effect)Stepwise mechanism with carbocation intermediate
SN2C-Br~1 (no C-D bond breaking)Concerted nucleophilic attack and leaving group departure
E2C-D and C-Br> 1 (primary effect)Concerted elimination pathway
E1C-Br (rate-determining), then C-D~1 (for the overall rate)Stepwise elimination via a carbocation intermediate

This table provides expected qualitative KIE values based on established mechanistic principles.

Advanced Analytical Techniques for Characterizing 1 Bromo 4 Chlorobutane D8 and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Quantification and Location

NMR spectroscopy is a powerful non-destructive technique for elucidating the structure of organic compounds. msu.edu For deuterated molecules like 1-BROMO-4-CHLOROBUTANE-D8, specific NMR methods are employed to quantify the level of deuterium incorporation and to pinpoint its location within the molecular structure. nih.govresearchgate.net

¹H-NMR and ¹³C-NMR Characterization of Deuterated Analogs

Proton Nuclear Magnetic Resonance (¹H-NMR) is a fundamental tool for characterizing deuterated compounds. The substitution of hydrogen with deuterium (²H or D) results in the disappearance or significant reduction of signals at the corresponding chemical shifts in the ¹H-NMR spectrum. studymind.co.uk For this compound, where all eight hydrogen atoms are replaced by deuterium, the ¹H-NMR spectrum would ideally show a complete absence of proton signals that would be present in its non-deuterated counterpart, 1-bromo-4-chlorobutane (B103958). docbrown.info The presence of any residual proton signals would indicate incomplete deuteration, and their integration can be used to quantify the level of isotopic impurity. epj-conferences.org

The expected ¹H-NMR spectral data for the non-deuterated 1-bromo-4-chlorobutane shows distinct peaks for the different methylene (B1212753) groups. In the deuterated analog, these peaks would be absent.

Table 1: Comparison of Expected ¹H-NMR and ¹³C-NMR Data for 1-Bromobutane (B133212) and this compound.

CompoundNucleusChemical Shift (δ) ppmMultiplicity
1-Bromobutane¹H~3.4Triplet
~1.9Multiplet
~1.5Multiplet
~1.0Triplet
This compound¹HNo signals expected-
1-Bromobutane¹³C~33CH₂-Br
~35CH₂-Cl
~30CH₂
~28CH₂
This compound¹³CPeaks show C-D couplingMultiplets

Note: The chemical shifts for 1-bromobutane are approximate and can vary based on the solvent and experimental conditions. Data for 1-bromo-4-chlorobutane is based on general principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) provides information about the carbon skeleton of the molecule. In this compound, the carbon signals will exhibit coupling to the attached deuterium atoms. Since deuterium has a spin of 1, it splits the carbon signal into a multiplet, typically a triplet for a CD₂ group. This C-D coupling pattern is a definitive confirmation of deuteration at specific carbon positions.

²H-NMR Spectroscopy for Isotopic Purity and Site-Specificity

Deuterium Nuclear Magnetic Resonance (²H-NMR or D-NMR) is a direct method for observing the deuterium nuclei within a molecule. wikipedia.org This technique is highly effective for determining isotopic purity and confirming the site-specificity of deuteration. chemrxiv.org In the ²H-NMR spectrum of this compound, distinct signals corresponding to the deuterium atoms at each of the four carbon positions would be observed. The chemical shifts in ²H-NMR are similar to those in ¹H-NMR, but the resolution is often lower. wikipedia.org

The primary advantage of ²H-NMR is its ability to directly quantify the deuterium content at each position by integrating the respective signals. acs.orgwikipedia.org This provides a detailed picture of the isotopic distribution, which is crucial for applications where the precise location of the deuterium label is important. It is a powerful tool for verifying the effectiveness of the deuteration process. wikipedia.org The technique can be used to determine enantiomeric purity in certain chiral deuterated compounds. acs.orgnih.govresearchgate.net

Mass Spectrometry (MS) Applications in Isotopic Tracing

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for the analysis of isotopically labeled compounds, providing information on molecular weight and isotopic enrichment. simsonpharma.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS can confirm the presence of eight deuterium atoms by comparing the measured accurate mass to the calculated theoretical mass. ccspublishing.org.cn

The mass difference between a hydrogen atom and a deuterium atom is significant enough to be easily resolved by HRMS. This technique is also invaluable for assessing isotopic purity by detecting and quantifying the relative abundance of isotopologues (molecules that differ only in their isotopic composition). researchgate.netnih.gov

Table 2: Theoretical and Expected HRMS Data.

CompoundFormulaTheoretical Monoisotopic Mass (Da)
1-Bromo-4-chlorobutaneC₄H₈BrCl169.9498
This compoundC₄D₈BrCl179.0003

Note: Masses are calculated using the most abundant isotopes (¹²C, ¹H, ²H, ³⁵Cl, ⁷⁹Br). The presence of chlorine and bromine isotopes (³⁷Cl, ⁸¹Br) will result in a characteristic isotopic pattern in the mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is particularly useful for analyzing complex mixtures, such as reaction products or biological samples, that may contain this compound and its derivatives. mdpi.com

In an LC-MS/MS experiment, the sample is first separated by the LC system. The separated components then enter the mass spectrometer, where a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and sensitivity, allowing for the quantification of the target analyte even at very low concentrations in a complex matrix. researchgate.net The use of deuterated internal standards, like this compound, is common in LC-MS/MS to improve the accuracy and precision of quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile compounds. asme.orgsigmaaldrich.com this compound, being a volatile halogenated alkane, is well-suited for GC-MS analysis. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. copernicus.org

Following separation, the compounds are introduced into the mass spectrometer, which provides mass spectra that can be used for identification and quantification. The retention time from the GC and the mass spectrum from the MS together provide a highly confident identification of the compound. GC-MS can be used to assess the purity of a this compound sample and to analyze its presence in various matrices. Studies have also investigated the differences in response between an analyte and its deuterated analog in GC-MS. researchgate.net

Isotope Ratio Mass Spectrometry (IRMS) for Quantitative Tracing

Isotope Ratio Mass Spectrometry (IRMS) is a highly specialized analytical technique utilized to determine the isotopic abundances of elements within a sample, which can reveal information about its geographic, chemical, and biological origins. caltech.eduresearchgate.net For a deuterated compound like this compound, where all eight hydrogen atoms are replaced by their heavier isotope, deuterium (D or ²H), IRMS is invaluable for quantitative tracing studies. medchemexpress.com The significant mass difference between protium (B1232500) (¹H) and deuterium (²H) makes the deuterated compound an excellent tracer in various scientific investigations, including pharmacokinetic and metabolic studies. medchemexpress.com

When analyzing this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography system, a technique known as GC-IRMS or isotope ratio monitoring GC/MS (irm-GC/MS). researchgate.netnih.gov The organic compound is quantitatively converted into hydrogen gas (a mixture of H₂, HD, and D₂) at very high temperatures (over 1400°C). nih.gov This gas is then ionized, and the resulting ions are separated by the mass spectrometer based on their mass-to-charge ratio (m/z). nih.gov

The instrument measures the ratio of deuterium to hydrogen (D/H), allowing for precise quantification of the labeled compound. nih.gov This ability to track the movement and transformation of this compound within a complex system is crucial for understanding reaction mechanisms and metabolic pathways. The stability of the deuterium label combined with the sensitivity of IRMS provides a powerful tool for researchers.

Table 1: Key Aspects of IRMS for this compound Analysis

ParameterDescriptionRelevance to this compound
Technique Isotope Ratio Monitoring Gas Chromatography/Mass Spectrometry (irm-GC/MS)Enables separation of the compound from a mixture before isotopic analysis. researchgate.netnih.gov
Conversion High-temperature conversion to H₂/HD gasEssential step to prepare the sample for D/H ratio measurement in the IRMS. nih.gov
Measurement D/H Isotope RatioProvides precise quantitative data on the tracer's concentration and fate. nih.gov
Application Quantitative TracingUsed in pharmacokinetic and metabolic studies to follow the compound's path. medchemexpress.com

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for the structural elucidation of molecules by probing their vibrational modes. For this compound, these methods are particularly useful for confirming the success of deuteration and for structural characterization.

The substitution of hydrogen with deuterium atoms results in a significant and predictable shift in the vibrational frequencies of the molecule. Due to the heavier mass of deuterium, the C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations. This isotopic shift is a key diagnostic feature in the spectra.

In the IR spectrum of this compound, the characteristic C-H stretching bands, typically found in the 2850-3000 cm⁻¹ region, would be absent. Instead, strong C-D stretching absorptions would be expected to appear in the 2100-2250 cm⁻¹ region. Similarly, C-D bending vibrations would be observed at lower wavenumbers than C-H bending vibrations. The presence of C-Br and C-Cl stretching vibrations, typically found in the fingerprint region (below 1500 cm⁻¹), would also be confirmed. A peak corresponding to alkyl halides is generally observed around 585 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. It is particularly sensitive to the symmetric vibrations of non-polar bonds. In this compound, the C-D stretching vibrations would also be clearly visible in the Raman spectrum, free from the Fermi resonance that can sometimes complicate the C-H stretching region in non-deuterated compounds. ustc.edu.cn Analysis of the full vibrational spectra from both IR and Raman allows for a comprehensive assignment of the molecule's vibrational modes, confirming its structure and isotopic composition. ijpsr.com

Table 2: Expected Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
C-D Stretch2100 - 2250IR, Raman
C-H StretchAbsent (Present in non-deuterated form at 2850-3000)IR, Raman
C-Cl Stretch600 - 800IR, Raman
C-Br Stretch500 - 600IR, Raman

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for verifying the purity of this compound and for separating it from starting materials, byproducts, or its subsequent derivatives.

Gas Chromatography (GC) for Purity and Volatile Impurities

Gas Chromatography (GC) is the premier method for assessing the purity of volatile and semi-volatile compounds like this compound. tcichemicals.com The technique separates components of a mixture based on their differential partitioning between a stationary phase in a column and a mobile gas phase. The purity of commercial 1-bromo-4-chlorobutane is routinely determined by GC, with purities often exceeding 99.0%. tcichemicals.comavantorsciences.com

For this compound, a GC analysis would typically employ a capillary column and a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The FID is effective for quantifying purity and detecting any residual volatile organic impurities, such as solvents used during synthesis. When coupled with a mass spectrometer (GC-MS), the technique not only provides purity information based on retention time but also confirms the identity and isotopic enrichment of the compound and any impurities through their mass spectra.

Table 3: Typical GC Parameters for Halocarbon Analysis

ParameterTypical Value/ConditionPurpose
Instrument Gas ChromatographSeparation of volatile compounds.
Column Capillary Column (e.g., DB-5ms)Provides high-resolution separation.
Detector Flame Ionization (FID) or Mass Spectrometer (MS)FID for general purity; MS for identification.
Purity Standard Often >99.0%Commercial quality standard for the non-deuterated analogue. tcichemicals.comavantorsciences.com

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

While GC is ideal for the parent compound, High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of non-volatile derivatives of this compound. google.com Such derivatives are often created when the bromo or chloro group is substituted in a subsequent reaction, for example, in the synthesis of larger pharmaceutical molecules. google.com

HPLC separates compounds based on their interaction with a solid stationary phase (packed in a column) and a liquid mobile phase. For derivatives of this compound, a reversed-phase HPLC method is commonly used. google.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

The use of a UV detector is common if the derivative contains a chromophore. For derivatives without a chromophore or for enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (LC-MS or LC-MS/MS). researchgate.net This powerful combination allows for the accurate quantification and structural confirmation of the non-volatile, deuterated derivatives in complex matrices. researchgate.net

Table 4: HPLC in the Analysis of 1-BROMO-4-CHLOROBUTANE Derivatives

ParameterDescriptionExample Application
Technique High-Performance Liquid Chromatography (HPLC)Separation and purity analysis of non-volatile compounds. google.com
Mode Reversed-Phase (e.g., C18 column)Suitable for a wide range of organic derivatives. google.com
Detector UV, Mass Spectrometer (MS)UV for chromophoric molecules; MS for universal and specific detection. researchgate.net
Application Purity assessment of drug synthesis intermediatesMeasuring the chemical and enantiomeric purity of naproxen (B1676952) derivatives made using 1-bromo-4-chlorobutane. google.com

Applications of 1 Bromo 4 Chlorobutane D8 in Isotopic Tracing and Metabolic Pathway Elucidation

Isotopic Tracing in Complex Chemical Reaction Networks

In organic synthesis and mechanistic chemistry, understanding the precise sequence of events, including the formation of transient species, is paramount. Deuterium-labeled compounds are invaluable for this purpose, acting as tracers to illuminate reaction pathways. researchgate.netrsc.org The use of 1-BROMO-4-CHLOROBUTANE-D8 allows for the unambiguous tracking of the four-carbon chain throughout a reaction sequence.

The progress of a chemical reaction can be meticulously monitored by introducing a deuterated reactant like this compound. By taking aliquots from the reaction mixture at various time points and analyzing them using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, chemists can quantify the disappearance of the starting material and the appearance of products. scielo.org.mx

The key advantage of the deuterium (B1214612) label is its ability to help identify reaction intermediates. In a reaction involving this compound, any intermediate species that retains the C₄D₈ skeleton will have a mass that is 8 daltons higher than its non-deuterated counterpart. This mass difference provides a clear and unmistakable signal in the mass spectrum, allowing for the confirmation and characterization of intermediates that might otherwise be difficult to detect. For instance, in a substitution reaction, the detection of a deuterated intermediate can confirm that the C-Br or C-Cl bond has reacted as expected while the carbon backbone remains intact.

In syntheses that involve multiple sequential reactions, confirming that the desired pathway is being followed and that unwanted side reactions or molecular rearrangements are not occurring is critical. This compound can be employed as a labeled starting material to map its journey through the synthetic route. scielo.org.mx

By analyzing the final product for the presence and position of the deuterium atoms, chemists can verify the incorporation of the C₄D₈ unit. If the final molecule contains the expected mass increase corresponding to the eight deuterium atoms, it provides strong evidence that the synthetic pathway proceeded as planned. This method is particularly useful for distinguishing between competing reaction mechanisms.

Table 1: Hypothetical Pathway Mapping using this compound in a Multi-Step Synthesis

StepReactionNon-Labeled Compound (m/z)Deuterated Compound (m/z)Rationale for Tracing
1Starting Material1-bromo-4-chlorobutane (B103958) (171.46)This compound (179.51)Establishes the initial labeled mass.
2Grignard FormationC₄H₈(MgBr)Cl (195.77)C₄D₈(MgBr)Cl (203.82)Confirms the deuterated backbone is retained during metallation.
3Coupling ReactionProduct of coupling (e.g., with a ketone)Coupled Product + 8 DaVerifies that the C₄D₈ unit has been successfully incorporated into the final structure.

This interactive table demonstrates how the mass shift from the deuterium label is tracked through a synthetic sequence, confirming the integrity of the carbon skeleton.

Monitoring Reaction Progress and Intermediate Formation

Elucidation of Biochemical and Enzymatic Reaction Mechanisms

Deuterated molecules are fundamental tools for investigating the mechanisms of enzyme-catalyzed reactions and metabolic pathways. researchgate.netacs.org The substitution of hydrogen with deuterium can lead to a change in the rate of a reaction, an effect known as the deuterium kinetic isotope effect (KIE). nih.gov The KIE is a powerful probe for determining whether a carbon-hydrogen bond is broken in the rate-limiting step of a reaction mechanism. nih.gov

The KIE is particularly useful in enzymology. If an enzyme-catalyzed reaction proceeds slower with a deuterated substrate compared to its normal hydrogen-containing counterpart, it indicates a primary KIE. This is strong evidence that the cleavage of that C-H bond is part of the slowest, or rate-determining, step of the reaction. nih.gov Conversely, the absence of a KIE can suggest that C-H bond breaking occurs in a fast step or not at all.

While specific studies on this compound as an enzyme substrate are not detailed, its potential application can be illustrated. If an enzyme, such as a cytochrome P450, were to metabolize this compound by hydroxylating one of the carbon atoms, using the deuterated version would allow researchers to probe the mechanism. nih.gov A significant KIE would implicate C-D bond cleavage as being kinetically significant.

Table 2: Hypothetical Enzyme Kinetic Data Illustrating a Deuterium Kinetic Isotope Effect (KIE)

SubstrateVmax (nmol/min/mg)Km (µM)KIE on Vmax/Km
1-bromo-4-chlorobutane10050N/A
This compound 2555~4.4

This interactive table shows hypothetical data where the use of the deuterated substrate leads to a significantly lower reaction rate, resulting in a KIE value of approximately 4.4. This suggests that C-H (or C-D) bond cleavage is a rate-limiting step in the enzymatic reaction.

This compound is a valuable tracer for elucidating metabolic pathways in in-vitro biological systems. chemsrc.com When a deuterated compound is introduced to a system containing metabolic enzymes (e.g., liver microsomes), it undergoes the same biochemical transformations as its non-deuterated version. However, any resulting metabolites will retain the deuterium label, making them easily identifiable by mass spectrometry.

The C-D bond is stronger than the C-H bond, which can sometimes slow the rate of metabolism at the deuterated positions. chemsrc.com This can provide insights into the kinetics of drug action and metabolism. Researchers can identify the full range of metabolic products by searching for the characteristic mass signature of the C₄D₈-containing fragments.

Table 3: Hypothetical Metabolites of this compound in an in vitro study

CompoundMolecular FormulaExpected m/z (M+H)⁺Potential Metabolic Reaction
This compound C₄D₈BrCl179.51Parent Compound
Hydroxylated MetaboliteC₄D₇HOBrCl195.51Oxidation (Hydroxylation)
Glutathione ConjugateC₁₄D₈H₁₇N₃O₆SCl414.58Glutathione-S-transferase (GST) conjugation (displacement of Br)

This table outlines potential metabolic products. The distinct mass of the deuterated parent compound and its metabolites allows for their clear identification against the complex background of a biological sample.

Understanding how a chemical compound degrades under various environmental or physiological conditions is crucial for assessing its stability and persistence. Isotopic labeling with deuterium provides a clear method for studying these degradation pathways in vitro.

By subjecting this compound to specific conditions, such as hydrolysis (reaction with water) or oxidation, researchers can track the formation of degradation products. The deuterium label serves as a conserved marker on the carbon backbone. For example, in a hydrolysis study, the bromine and chlorine atoms would be replaced by hydroxyl (-OH) groups to form a deuterated butanediol (B1596017). The detection of this C₄D₈(OH)₂ species by mass spectrometry would confirm the hydrolytic degradation pathway and the integrity of the carbon skeleton during the process. This ensures that the observed degradation products are definitively from the parent compound and not from contaminants or other sources.

Tracing Metabolic Pathways in Biological Systems (Non-Clinical)

Role as an Internal Standard in Quantitative Analytical Chemistry

Deuterated compounds, such as this compound, serve a critical function in analytical chemistry as internal standards. medchemexpress.comchemsrc.com In quantitative analysis, an internal standard is a substance with properties and behavior similar to the actual analyte, which is added in a known quantity to both calibration standards and unknown samples. The primary purpose of using a deuterated internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response, such as those encountered in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net Because the mass of this compound is different from its non-deuterated counterpart due to the eight deuterium atoms, it can be distinguished by a mass spectrometer. However, its chemical behavior is nearly identical, ensuring it experiences similar effects from extraction, derivatization, and injection, thus improving the accuracy of quantitation. a2gov.org This technique, known as isotope dilution, is considered a gold-standard method in quantitative analysis. a2gov.org

Calibration and Quantitation in Spectroscopic and Chromatographic Analyses

In analytical techniques combining chromatography with spectroscopy, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), this compound is an invaluable tool for accurate calibration and quantitation. researchgate.net During analysis, the internal standard is added at a constant concentration to a series of calibration standards containing the non-labeled analyte at varying known concentrations. A calibration curve is then generated by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration.

When an unknown sample is analyzed, the same amount of internal standard is added. The response ratio of the analyte to the internal standard is measured, and the concentration of the analyte in the sample is determined from the calibration curve. This ratiometric approach effectively mitigates errors arising from sample matrix effects and fluctuations in instrument performance. researchgate.net For example, in GC-MS methods for determining volatile organic compounds, labeled compounds are used to calculate response factors (RFs) which are essential for precise quantitation. a2gov.org

The table below illustrates typical data used to generate a calibration curve using an internal standard.

Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
1.015,200150,5000.101
5.076,500151,0000.507
10.0153,000149,8001.021
25.0380,000150,2002.530
50.0755,000149,5005.050
100.01,512,000150,80010.026
This table contains illustrative data and does not represent actual experimental results.

Ensuring Accuracy and Precision in Trace Analysis

Trace analysis, the quantification of substances at very low concentrations, is highly susceptible to analytical errors. The use of a stable isotope-labeled internal standard like this compound is crucial for ensuring the accuracy and precision required for these demanding measurements. thermofisher.com Accuracy refers to how close a measured value is to the true value, while precision describes the closeness of repeated measurements to each other.

By mimicking the analyte throughout the analytical process, the internal standard compensates for procedural inconsistencies, leading to higher precision. researchgate.net Any loss of material during sample extraction or transfer affects both the analyte and the standard, keeping their ratio constant. Similarly, it corrects for matrix-induced signal suppression or enhancement in the mass spectrometer's ion source, a common problem that undermines accuracy in trace analysis. researchgate.net Regulatory methods, such as those from the Environmental Protection Agency (EPA) for analyzing environmental contaminants, often mandate the use of isotope dilution techniques to achieve the necessary data quality objectives for low-level detection. a2gov.orgepa.gov The result is a more robust and reliable analytical method, capable of producing defensible data for trace-level contaminants. thermofisher.comepa.gov

The following table presents a hypothetical comparison of results for a trace analyte with and without the use of an internal standard, demonstrating the improvement in data quality.

Sample ReplicateMeasured Concentration without IS (µg/L)Measured Concentration with IS (µg/L)
10.450.51
20.590.50
30.380.49
40.620.52
50.410.48
Average 0.49 0.50
% Relative Standard Deviation 23.5% 3.5%
This table is for illustrative purposes, assuming a true concentration of 0.50 µg/L. The improved precision (lower %RSD) with an internal standard (IS) is highlighted.

Applications in Materials Science Research

In materials science, understanding the structure and dynamics of materials at the molecular level is key to designing novel materials with desired properties. Deuterium-labeled compounds, including this compound, are used as probes and building blocks in advanced research, particularly in studies involving polymers and complex molecular systems. scholaris.caacs.org

Polymer Synthesis with Deuterated Monomers for Neutron Scattering Studies

Neutron scattering is a powerful technique for analyzing the structure and dynamics of polymers. It relies on the difference in neutron scattering length between hydrogen and its isotope, deuterium. By selectively replacing hydrogen with deuterium in a polymer system, researchers can create "contrast" and make specific parts of a macromolecular structure "visible" to neutrons. researchgate.netnih.gov

This compound can be used as a precursor or an initiator in the synthesis of deuterated polymers. For instance, it can be used to create a deuterated monomer which is then polymerized. ornl.gov Research facilities like the Oak Ridge National Laboratory (ORNL) provide synthesis of custom deuterated monomers specifically to support neutron scattering studies. ornl.gov In a typical experiment, a blend of hydrogenated and deuterated polymers might be analyzed. The contrast between the two allows for the determination of chain conformation, the size and shape of polymer domains, and the thermodynamics of polymer blending. Studies on biopolymers, such as bacterial polyhydroxyoctanoate (PHO), have successfully used deuterated media to produce polymers with controlled deuterium incorporation, enabling neutron scattering analysis to differentiate between chemically similar phases within polymer inclusions. nih.gov

Investigating Molecular Dynamics in Complex Systems using Deuterium Labeling

Beyond static structure, deuterium labeling is instrumental in studying the motion and behavior of molecules within complex systems, a field known as molecular dynamics. Techniques like neutron spin echo, quasi-elastic neutron scattering, and small-angle neutron scattering (SANS) leverage deuterium labeling to track the movement of polymer chains, the diffusion of small molecules through a matrix, or the fluctuations of membranes. nih.gov

For example, this compound could be used to synthesize a deuterated plasticizer or a segment of a block copolymer. By observing the scattering from these labeled components, scientists can extract information about their mobility and interaction with the surrounding environment. This approach has been used to study everything from the flow of polymer melts to the dynamics of water intrusion in nanoporous materials. acs.orgresearchgate.net The ability to "highlight" specific components without significantly altering the chemistry of the system makes deuterium labeling an indispensable tool for unraveling the complex molecular choreography that governs material properties. nih.gov

Computational and Theoretical Studies of 1 Bromo 4 Chlorobutane D8

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its three-dimensional structure, stability, and electronic characteristics. These methods solve approximations of the Schrödinger equation for the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable geometric arrangement of atoms (geometry optimization) and to predict vibrational frequencies. For 1-bromo-4-chlorobutane-d8, DFT calculations would identify the lowest energy conformations, which are likely to be various staggered rotamers, and quantify the energy differences between them.

A benchmark study on the dehalogenation of chloroalkanes highlighted that the choice of DFT functional is critical for accuracy. rsc.org Functionals such as MN15-L, M06-D3(0), and PBE0-D3(BJ) have been shown to perform well for reactions involving halogenated compounds, particularly when dispersion corrections (like D3) are included to properly account for non-covalent interactions. rsc.org The choice of basis set, which describes the atomic orbitals, is also crucial, with Pople-style (e.g., 6-31+G(d)) or Dunning-style (e.g., cc-pVDZ) basis sets being common choices. rsc.orgacs.org

Frequency calculations performed after geometry optimization serve two purposes: they confirm that the optimized structure is a true energy minimum (no imaginary frequencies), and they predict the infrared (IR) spectrum. For this compound, a key finding would be the predicted redshift (lowering) of C-D vibrational frequencies compared to the C-H frequencies of its non-deuterated counterpart. ajchem-a.comajchem-a.com This isotopic shift is a direct consequence of the heavier mass of deuterium (B1214612) and is a hallmark of deuteration. ajchem-a.comajchem-a.com

Table 1: Commonly Used DFT Functionals for Halogenated Compounds

Functional Type Key Feature
PBE0-D3(BJ) Hybrid GGA Includes a fixed percentage of exact Hartree-Fock exchange; good general-purpose functional with dispersion correction. rsc.org
M06-D3(0) Hybrid Meta-GGA Broadly applicable for thermochemistry, kinetics, and non-covalent interactions. rsc.org
MN15-L Meta-GGA A local functional (computationally efficient) that is well-parameterized for a diverse range of chemical problems. rsc.org
B3LYP-D3 Hybrid GGA One of the most widely used functionals, often providing a good balance of accuracy and cost, especially with dispersion correction. rsc.org

| ωB97X-D | Range-separated Hybrid | Performs well for long-range interactions and electronic excitations. schrodinger.com |

This table is illustrative and based on findings from computational studies on related halogenated molecules.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that, in principle, converge to the exact solution of the Schrödinger equation as the level of theory and basis set are improved. While computationally more demanding than DFT, they are often used as benchmarks. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster theory (e.g., CCSD(T)). rsc.orgull.es

For this compound, these methods would be employed to:

Validate DFT results: High-level CCSD(T) calculations could be used to obtain highly accurate energies for key conformations to benchmark the performance of various DFT functionals. rsc.org

Analyze electron correlation: Methods like MP2 and CCSD(T) explicitly include electron correlation effects, which are crucial for accurately describing intermolecular forces and reaction barriers. rsc.org

Investigate electronic properties: These calculations provide a detailed picture of the molecule's electronic structure, including orbital energies, charge distribution, and dipole moment, without relying on the empirical parameterization inherent in some DFT functionals. ajchem-a.comull.es

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the motion and interaction of many molecules over time. researchgate.net MD simulations treat atoms as classical particles moving according to forces defined by a "force field." researchgate.net

For this compound, MD simulations are essential for understanding its dynamic behavior and bulk properties. A key challenge in simulating deuterated compounds is that standard force fields, often parameterized for non-deuterated molecules, may not accurately capture the effects of isotopic substitution. osti.gov Studies on similar molecules like deuterated tetrahydrofuran (B95107) (THF) have shown that simple mass substitution is insufficient; the force field's bonded parameters must be refitted to correctly model the altered intramolecular vibrations, which in turn affects intermolecular interactions and macroscopic properties. osti.gov

Once a suitable force field is established, MD simulations can be used to explore:

Conformational Landscapes: By simulating the molecule over time, MD can map the transitions between different rotational isomers, revealing the flexibility of the butane (B89635) chain and the relative populations of each conformer at a given temperature. pearson.com The bulky tert-butyl group in analogous cyclohexane (B81311) systems is known to lock conformations, and similarly, the bromo and chloro substituents in this compound will influence its preferred shapes. pearson.com

Intermolecular Interactions: In a simulated liquid or solution, MD provides detailed information on how molecules of this compound interact with each other and with solvent molecules. This includes analyzing radial distribution functions to understand solvation shells and calculating properties like the heat of vaporization. nih.gov A study on the non-deuterated 1-bromo-4-chlorobutane (B103958) has investigated its volumetric properties under pressure, which are dictated by these intermolecular forces. acs.org

Prediction of Spectroscopic Properties from First Principles

Computational methods are invaluable for predicting and interpreting experimental spectra. The substitution of hydrogen with deuterium creates distinct spectroscopic signatures. rsc.org

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts for nuclei like ¹³C. schrodinger.com For this compound, calculations would predict the deuterium-induced isotope shifts on the neighboring ¹³C nuclei, a phenomenon that can be used for quantitative analysis of deuteration levels. nih.gov Software tools can simulate the full NMR spectrum, aiding in the assignment of experimental signals. schrodinger.com

Vibrational Spectroscopy (IR and Raman): As mentioned in section 6.1.1, DFT calculations yield vibrational frequencies and intensities, allowing for the simulation of IR and Raman spectra. For deuterated molecules, this is particularly useful for identifying the C-D stretching modes, which appear in a distinct region of the spectrum (typically ~2100-2300 cm⁻¹) from C-H stretches. rsc.org Studies on deuterated sugars have successfully used a combination of MD and DFT to interpret complex Raman Optical Activity (ROA) spectra, demonstrating the power of this combined approach for stereochemical and conformational analysis. rsc.org

Kinetic Modeling and Simulation of Reaction Pathways

Deuteration is known to affect the rates of chemical reactions through the kinetic isotope effect (KIE). ajchem-a.com The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, meaning more energy is required to break it. nih.gov This effect is a cornerstone of using deuterated compounds in pharmaceutical research to slow metabolic degradation. nih.govchemsrc.com

Computational modeling can quantify the KIE and elucidate reaction mechanisms for this compound.

Transition State Theory: Using quantum chemical methods (like DFT), researchers can locate the transition state structure for a given reaction, such as a nucleophilic substitution at one of the carbon-halogen bonds. The energy difference between the reactants and the transition state gives the activation energy barrier. rsc.org

Kinetic Isotope Effect (KIE) Calculation: By calculating the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated versions of the molecule, the KIE can be predicted. A significant KIE would be expected for any reaction involving the cleavage of a C-D bond.

Reaction Pathway Analysis: Computational studies can compare the activation barriers for different potential reaction pathways. For this compound, this could involve comparing the reactivity of the C-Br bond versus the C-Cl bond. Studies on other halogenated alkanes show that the C-Br bond is generally more reactive than the C-Cl bond in similar reactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate structural or physicochemical properties of molecules with their activity. This "activity" can be a biological effect, a chemical reaction rate, or an environmental fate property.

For a molecule like this compound, QSAR models can be developed to predict its reactivity or potential for environmental degradation. A study on the electrochemical reduction of 15 halogenated alkanes successfully used QSAR to correlate experimental degradation rates with molecular descriptors calculated using DFT. nih.gov

Key molecular descriptors relevant to this compound would include:

Electronic Descriptors: Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), which relates to the molecule's ability to accept an electron. nih.gov

Thermodynamic Descriptors: Gas-phase standard reduction free energies (ΔG⁰,gas), which were found to correlate well with alkane degradation rates. nih.gov

Topological and Steric Descriptors: Molecular shape, size, and other parameters that describe the molecule's structure.

By building a QSAR model based on a series of related halogenated alkanes, one could predict the relative reactivity of this compound and gain mechanistic insights into which properties (e.g., electronic vs. steric) are most critical for its reactions. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
1-bromo-4-chlorobutane
Tetrahydrofuran
1-bromo-4-tert-butylcyclohexane
Chloromethane

Environmental Degradation Pathways of Halogenated Butanes: Insights from Deuterated Analogs

Mechanistic Studies of Abiotic Degradation Pathways

Abiotic degradation, occurring without the involvement of living organisms, is a crucial aspect of the environmental fate of halogenated butanes. The primary pathways for this type of degradation are hydrolysis and photolysis.

Hydrolysis and Photolysis Mechanisms of Deuterated Halogenated Butanes

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated butanes, this process typically involves the substitution of a halogen atom with a hydroxyl group. The presence of deuterium (B1214612) in place of hydrogen can influence the rate of this reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org Specifically, a C-D bond is stronger than a C-H bond, which can lead to a slower reaction rate if this bond is broken in the rate-determining step. libretexts.orglibretexts.org Studies on the solvolysis of alkyl halides have shown that secondary β-deuterium isotope effects can arise from changes in hyperconjugation during the activation process. cdnsciencepub.com

Photolysis is the decomposition of molecules by light. Halogenated butanes can undergo direct photolysis, where the molecule directly absorbs light energy, or indirect photolysis, mediated by other light-absorbing substances in the environment. The energy from the absorbed light can be sufficient to break the carbon-halogen or carbon-deuterium bonds, initiating the degradation process. The wavelength of light can influence the kinetic isotope effect in photolysis, suggesting the involvement of different excited states in the reaction. nih.gov

Temperature and Pressure Effects on Degradation Kinetics

Temperature and pressure are critical environmental factors that influence the rates of abiotic degradation reactions. An increase in temperature generally accelerates reaction rates, including hydrolysis and photolysis, by providing the necessary activation energy. For instance, the thermal decomposition of 1-chlorobutane (B31608) in the gas phase has been studied over a range of temperatures to understand its atmospheric fate. researchgate.net

Pressure can also affect degradation kinetics, particularly in atmospheric or subsurface environments. Theoretical studies and experimental data on the OH-initiated degradation of 1-chlorobutane have been conducted under atmospheric pressure to determine its rate coefficient and atmospheric implications. researchgate.netconicet.gov.ar The effect of pressure on reaction rates can be complex, influencing the collision frequency of molecules and the stability of transition states.

Biotic Degradation Pathways and Microbial Metabolism of Deuterated Compounds

Microorganisms have evolved diverse enzymatic machinery to break down a wide array of environmental contaminants, including halogenated butanes. nih.gov The study of deuterated analogs offers a unique window into these biological processes.

Identification of Microbial Degradation Products

The initial step in understanding the biotic degradation of a compound is to identify its breakdown products. For halogenated butanes, microbial action can lead to a variety of metabolites. For example, the aerobic degradation of lindane, a chlorinated hydrocarbon, results in metabolites such as γ-pentachlorocyclohexene and chlorophenols. researchgate.net In the case of 1-chlorobutane degradation initiated by OH radicals, identified products include 1-chloro-2-butanone and 1-chloro-2-butanol. researchgate.netconicet.gov.ar The use of deuterated substrates like 1-BROMO-4-CHLOROBUTANE-D8 allows for the precise tracking of the deuterium label through metabolic pathways, aiding in the unambiguous identification of degradation products using techniques like mass spectrometry.

Enzymatic Mechanisms Involved in Biodegradation

The cleavage of the carbon-halogen bond is a key step in the biodegradation of halogenated compounds and is often catalyzed by enzymes called dehalogenases. nih.govresearchgate.net These enzymes can function through various mechanisms, including hydrolytic, reductive, or oxidative pathways. nih.gov For instance, haloalkane dehalogenases catalyze the hydrolytic conversion of halogenated compounds to an alcohol, a halide ion, and a proton. researchgate.net

The presence of deuterium in a molecule can affect the rate of enzymatic reactions, providing insights into the reaction mechanism. This kinetic isotope effect can help determine if the C-D bond cleavage is a rate-limiting step in the enzymatic process. researchgate.net Oxygenase enzymes are also known to be involved in the cometabolic degradation of halogenated compounds, where the enzyme acting on its primary substrate fortuitously transforms the halogenated compound as well. enviro.wiki

Environmental Fate Modeling and Prediction Using Deuterated Tracers

Deuterated compounds like this compound are invaluable tools for environmental fate modeling. researchgate.netmedchemexpress.com By introducing a known quantity of the deuterated tracer into a system, such as a soil or water sample, scientists can monitor its transport, transformation, and ultimate fate. This approach allows for the quantification of degradation rates and the identification of major degradation pathways under environmentally relevant conditions.

Compound-specific isotope analysis (CSIA) is a powerful technique that measures the isotopic composition of a contaminant to assess the extent of its degradation in the environment. researchgate.net As a compound is degraded, molecules containing the lighter isotope (e.g., ¹²C or ¹H) tend to react faster than those with the heavier isotope (e.g., ¹³C or ²H), leading to an enrichment of the heavier isotope in the remaining pool of the contaminant. researchgate.net By analyzing the isotopic fractionation, researchers can quantify the extent of in-situ biodegradation.

The data gathered from studies using deuterated tracers can be used to develop and validate mathematical models that predict the environmental persistence and potential impact of halogenated butanes. These models are essential for risk assessment and for designing effective remediation strategies for contaminated sites.

Application of QSAR Models for Environmental Persistence

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the physicochemical and biological properties of chemicals based on their molecular structure. gavinpublishers.comfishersci.com These models are a cost-effective and time-efficient alternative to experimental testing for assessing the environmental persistence of compounds like halogenated butanes. nih.govresearchgate.net

QSAR models for environmental fate prediction are built upon the principle that the structure of a molecule dictates its properties and, consequently, its behavior in the environment. tandfonline.comnih.gov For halogenated alkanes, descriptors such as molecular weight, vapor pressure, water solubility, and the octanol-water partition coefficient (Kow) are critical inputs for predicting their environmental distribution and persistence.

The persistence of a chemical is often related to its susceptibility to degradation processes such as hydrolysis, oxidation, and biodegradation. QSAR models can estimate the rates of these reactions. For instance, the presence and type of halogen atoms (bromine and chlorine in this case) significantly influence the compound's reactivity and, therefore, its degradation rate. The carbon-bromine bond is generally weaker and more susceptible to cleavage than the carbon-chlorine bond, which would be a key consideration in a QSAR model for 1-bromo-4-chlorobutane (B103958).

The use of deuterated analogs like this compound introduces the kinetic isotope effect (KIE) as a factor. The replacement of hydrogen with deuterium can alter the rate of reactions where a carbon-hydrogen bond is broken. researchgate.net While many abiotic degradation pathways of haloalkanes may not directly involve C-H bond cleavage, microbial degradation often does. QSAR models that incorporate isotopic labeling can, therefore, offer more refined predictions of biodegradation rates.

Table 1: Illustrative QSAR-Predicted Environmental Fate Parameters

ParameterPredicted Value for 1-Bromo-4-chlorobutanePredicted Influence of Deuteration (this compound)
Atmospheric Half-LifeDays to weeksMinimal change expected as atmospheric oxidation is the primary driver.
Hydrolytic Half-LifeMonths to yearsNo significant change expected as hydrolysis primarily involves C-X bond cleavage.
Biodegradation Half-LifeWeeks to monthsPotential increase in half-life due to the kinetic isotope effect in enzymatic C-D bond cleavage.
Soil Adsorption Coefficient (Koc)Low to moderateMinimal change expected as this is primarily influenced by molecular size and polarity.

Note: This table is illustrative and based on general principles of QSAR and the kinetic isotope effect. Actual values would require specific, validated QSAR models.

Microcosm Studies for Simulating Environmental Conditions

Microcosm studies are controlled laboratory experiments that simulate natural environmental conditions to study the fate and effects of chemicals. gavinpublishers.com These studies are invaluable for understanding the degradation of compounds like this compound in specific environmental compartments such as soil and water.

A typical microcosm study for this compound would involve incubating it in samples of soil or water collected from a relevant environment. acs.org The microcosms would be maintained under controlled conditions of temperature, light, and oxygen availability (aerobic or anaerobic) to mimic natural settings. oup.com The use of this compound as the test substance allows for precise tracking of its transformation and the identification of degradation products using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS). The deuterium labeling provides a clear signature, distinguishing the compound and its metabolites from background substances. researchgate.net

Research on other chlorinated aliphatic hydrocarbons has demonstrated the utility of microcosm studies. For example, studies have shown that the reductive dechlorination of compounds like perchloroethene (PCE) and trichloroethene (TCE) can be stimulated by the addition of electron donors, a finding that originated from microcosm experiments. gavinpublishers.com Similarly, microcosm studies could be designed to investigate whether the degradation of this compound is primarily biotic or abiotic by comparing sterilized (abiotic control) and non-sterilized microcosms.

Table 2: Hypothetical Microcosm Study Design for this compound Degradation

Microcosm ConditionObjectiveExpected Outcome for this compound
Aerobic SoilTo assess aerobic biodegradation and abiotic degradation.Slow to moderate degradation, with potential for both hydrolysis and microbial oxidation.
Anaerobic SoilTo assess anaerobic biodegradation (reductive dehalogenation).Potential for faster degradation via reductive dehalogenation compared to aerobic conditions.
Aerobic WaterTo assess hydrolysis and aerobic biodegradation in an aqueous environment.Degradation primarily driven by hydrolysis, with some potential for biodegradation.
Anaerobic WaterTo assess anaerobic biodegradation in an aqueous environment.Reductive dehalogenation may be a significant pathway if appropriate microbial communities are present.
Abiotic Control (Sterilized)To isolate and quantify abiotic degradation processes like hydrolysis.Slow degradation primarily through hydrolysis.

Note: This table presents a hypothetical design. Actual outcomes would depend on the specific soil/water characteristics and microbial populations.

Migration and Transformation Studies in Environmental Matrices (Soil, Water)

The migration and transformation of this compound in soil and water are governed by its physical and chemical properties and its susceptibility to degradation. Due to its expected volatility, this compound is likely to be mobile in the environment. fishersci.comthermofisher.com

In soil, the migration of this compound will be influenced by its adsorption to soil organic matter and clay particles. Compounds with low to moderate soil adsorption coefficients (Koc) tend to be more mobile and can leach into groundwater. The transformation in soil can occur through various biotic and abiotic pathways. Biotic degradation may involve aerobic oxidation or anaerobic reductive dehalogenation by soil microorganisms. nih.gov Abiotic transformation is likely dominated by hydrolysis, where the halogen atoms are replaced by hydroxyl groups. The differential reactivity of the C-Br and C-Cl bonds would likely lead to a stepwise degradation process.

In water, this compound is expected to undergo hydrolysis, although the rate may be slow. Photodegradation could also be a relevant transformation pathway in sunlit surface waters. nih.gov The deuteration of the molecule is particularly useful in these studies as it allows for the use of isotope ratio mass spectrometry to trace the movement and transformation of the compound even at very low concentrations, helping to distinguish it from any non-deuterated background contamination.

The primary degradation products would likely include 4-chlorobutanol, 1-bromobutanol, and ultimately, butanediol (B1596017), through successive hydrolysis steps. Under anaerobic conditions, reductive dehalogenation could lead to the formation of chlorobutane or bromobutane. The use of the D8-labeled compound would result in deuterated versions of these degradation products, confirming their origin.

Future Directions and Emerging Research Opportunities for 1 Bromo 4 Chlorobutane D8

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of isotopically labeled compounds like 1-bromo-4-chlorobutane-d8 presents unique challenges, primarily centered on achieving high isotopic enrichment and regioselectivity in halogenation. Current synthetic strategies often adapt methods used for the non-deuterated analogue. google.comchemicalbook.com Future research will focus on developing more sophisticated and efficient synthetic pathways.

A key area of development is the synthesis from fully deuterated precursors. The chlorination of deuterated tetrahydrofuran (B95107) or 1,4-butanediol (B3395766) using catalysts like ferric chloride (FeCl3) or other Lewis acids is a known method for related compounds, and optimizing this for mixed halogenation is a promising future direction. Research will likely aim to minimize impurities and enhance product purity through advanced catalytic systems and reaction condition optimization.

Another avenue involves the selective halogen exchange of readily available deuterated starting materials. For instance, adapting the reaction of 1,4-dichlorobutane-d8 (B165168) with a bromide source could be optimized for higher yields and selectivity, moving beyond simple stirring in DMF with a phase-transfer catalyst. chemicalbook.com The goal is to create scalable processes that provide high-purity this compound with minimal isotopic scrambling.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Approach Precursors Potential Advantages Key Research Challenges
Halogenation of Deuterated Diol 1,4-Butanediol-d8, PBr₃/PCl₃ or HBr/HCl Direct route from a common deuterated starting material. Controlling regioselectivity to avoid mixtures of dibromo- and dichloro- species.
Ring-Opening of Deuterated THF Tetrahydrofuran-d8, HBr/HCl Utilizes a stable and accessible deuterated heterocycle. google.com Requires harsh conditions; potential for side reactions. google.com
Selective Halogen Exchange 1,4-Dichlorobutane-d8 or 1,4-Dibromobutane-d8 (B120142) Potentially high selectivity and milder reaction conditions. chemicalbook.com Catalyst development for efficient and selective exchange; equilibrium control.

| Catalytic C-H Borylation/Halogenation | Butane-d10 | Atom-economical approach. | Developing catalysts for selective C-D bond activation at the terminal position and subsequent differential halogenation. |

Exploration of New Catalytic Transformations Utilizing this compound

The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in 1-bromo-4-chlorobutane (B103958) makes it a versatile substrate for selective catalytic transformations. The C-Br bond is generally more reactive, serving as a better leaving group in nucleophilic substitutions and participating more readily in cross-coupling reactions. chemrxiv.org Future research on the d8 analogue will leverage this reactivity while exploring the kinetic isotope effect (KIE) of the deuterium (B1214612) atoms.

Recent advances have shown that the non-deuterated 1-bromo-4-chlorobutane can undergo nickel-catalyzed reductive coupling reactions and transition-metal-free 1,2-dicarbofunctionalization. chemrxiv.orgresearchgate.net A significant future direction is to apply these and other novel catalytic systems—such as those involving photoredox or electrochemical catalysis—to this compound. researchgate.net Researchers will investigate how the deuterated backbone influences reaction rates, selectivity (chemo-, regio-, and stereo-), and the stability of organometallic intermediates. The presence of deuterium can provide a mechanistic probe to elucidate reaction pathways. researchgate.net

For example, in cross-electrophile coupling reactions, the deuterated compound could be used to study the mechanism of C(sp³)–C(sp³) bond formation with unprecedented detail. researchgate.net The selective activation of the C-Br bond while leaving the C-Cl bond intact allows for subsequent functionalization, making this compound a valuable building block for creating complex, isotopically labeled molecules. chemrxiv.org

Table 2: Potential Catalytic Applications for this compound

Catalytic Reaction Type Catalyst System Potential Product Research Focus
Reductive Cross-Coupling Nickel/Bis(oxazoline) ligand researchgate.net Enantioenriched alkylated products researchgate.net Investigating the influence of deuterium on enantioselectivity and reaction kinetics.
Dicarbofunctionalization Transition-Metal-Free (e.g., tBuLi) chemrxiv.org Tertiary boronic esters chemrxiv.org Studying the KIE on the nucleophilic attack and stability of the α-boryl carbanion.
Photoredox Catalysis Iridium or Ruthenium photocatalysts Functionalized alkanes Exploring novel C-D bond functionalization pathways and selective C-Br activation under mild conditions.

| Sonogashira Coupling | Palladium/Copper | Deuterated alkynyl chlorides | Optimizing conditions for selective coupling at the C-Br position. |

Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Analysis

The deuterium label in this compound is a powerful tool for mechanistic studies when combined with advanced spectroscopic techniques. While standard NMR and mass spectrometry are routinely used for characterization, the future lies in applying more sophisticated, time-resolved methods to observe reactions as they happen. uou.ac.in

Future research will likely employ techniques such as in-situ NMR spectroscopy (including ²H or deuterium NMR) and rapid-injection mass spectrometry to monitor the consumption of this compound and the formation of intermediates and products in real time. This allows for precise kinetic analysis and the identification of transient species that would otherwise be undetectable. uou.ac.in

Furthermore, techniques like resonance-enhanced multiphoton ionization (REMPI) spectroscopy could be adapted to study the dissociation dynamics of ions derived from this compound, providing fundamental insights into its chemical bonding and fragmentation pathways. acs.org The use of advanced mass spectrometry, such as GC-MS/MS, can provide high sensitivity and selectivity in tracking the deuterated fragments through complex reaction mixtures or environmental samples. thermofisher.com These advanced analytical methods will be crucial for understanding the subtle electronic and steric effects of deuteration on chemical reactivity.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The intersection of synthetic chemistry and artificial intelligence (AI) offers a transformative approach to research. For a specialized compound like this compound, machine learning (ML) models can be developed to accelerate discovery and optimization.

An emerging opportunity is to train ML algorithms on datasets of reactions involving halogenated and/or deuterated compounds to predict the outcomes of novel transformations. nih.gov For instance, an ML model could predict the optimal catalyst, solvent, and temperature for a selective cross-coupling reaction using this compound as a substrate, saving significant experimental time and resources. These models can learn complex structure-property and structure-reactivity relationships that are not immediately obvious to human researchers. nih.gov

Furthermore, AI can be used to predict spectroscopic properties (e.g., NMR chemical shifts, mass fragmentation patterns) for potential products, aiding in their identification. nih.gov As more data on the reactivity of deuterated compounds becomes available, these predictive models will become increasingly accurate, guiding synthetic chemists toward the most promising experimental pathways for utilizing this compound in the synthesis of novel molecules.

Expanding Applications in Systems Biology and Complex Biological Networks (Mechanistic Focus)

The use of deuterated compounds as tracers in pharmacokinetic studies is well-established. chemsrc.com The future for this compound lies in moving beyond simple biodistribution studies to its application as a mechanistic probe in systems biology.

By introducing this compound into a biological system, researchers can trace the metabolic fate of the four-carbon backbone through complex interconnected networks. The stability of the C-D bonds prevents isotopic exchange with protons from water, ensuring the label remains intact. This allows for the precise tracking of the molecule and its metabolites using mass spectrometry-based metabolomics.

A key research focus will be to use this compound as an alkylating agent to tag and identify proteins or other macromolecules it interacts with in a cellular context. The deuterated tag allows for easy distinction from endogenous molecules in complex biological samples. This "chemical proteomics" approach can uncover novel drug targets and provide a deeper understanding of the compound's mechanism of action or toxicity at a molecular level. The kinetic isotope effect associated with deuterium substitution can also be exploited to study enzyme mechanisms involved in its metabolism. chemsrc.com

Contributions to Sustainable Chemistry Through Mechanistic Understanding of Degradation

Understanding the environmental fate and degradation pathways of halogenated organic compounds is a cornerstone of sustainable chemistry. Future research on this compound will involve investigating its persistence, bioaccumulation, and toxicity. The deuterated label provides a unique advantage in these studies, allowing for unambiguous tracking in environmental simulations, such as soil or water degradation experiments.

By using sensitive analytical techniques like GC-MS, researchers can trace the breakdown of this compound and identify its degradation products. thermofisher.com This mechanistic understanding is crucial for assessing its environmental impact and for designing greener chemical alternatives. Furthermore, research could focus on developing biocatalytic or photocatalytic methods for its degradation, turning a potential pollutant into less harmful substances. Studying how deuteration affects the rate and mechanism of these degradation processes will provide fundamental insights applicable to a wide range of halogenated compounds, contributing to the broader goals of green and sustainable chemistry.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹³C and ²H NMR verify deuterium incorporation and carbon backbone integrity .
  • GC-MS : Quantifies purity (>99% isotopic enrichment) and detects halogenated byproducts .
  • IR Spectroscopy : Confirms functional groups (C-Br at ~550 cm⁻¹, C-Cl at ~725 cm⁻¹) .
  • Elemental Analysis : Validates molecular formula (C4H8BrCl) and deuterium content .

How can researchers resolve contradictions in reported genotoxic effects of halogenated butane derivatives like this compound?

Advanced Research Question
Discrepancies in genotoxicity data (e.g., vs. 1,4-dichlorobutane) require:

  • Assay standardization : Use identical cell lines (e.g., HepG2 for liver toxicity) and exposure durations .
  • Metabolite profiling : Compare reactive intermediates (e.g., epoxides) via LC-MS to identify toxicity pathways.
  • Cross-study validation : Replicate results under controlled conditions (temperature, solvent) to isolate variables .

What strategies are effective in optimizing reaction conditions for deuterated alkyl halides to minimize byproducts?

Advanced Research Question

  • Molar ratio optimization : Excess deuterated reagents (e.g., D2O) reduce proton contamination.
  • Purification techniques : Fractional distillation or column chromatography isolates the deuterated product from halogenated impurities .
  • Kinetic monitoring : In-situ FTIR tracks reaction progress to terminate at maximal yield .

How should conflicting spectral data (NMR, IR) be analyzed to confirm the structure of deuterated compounds?

Advanced Research Question

  • Complementary techniques : Pair ¹H NMR with ²H NMR to distinguish protonated vs. deuterated moieties .
  • Database cross-referencing : Compare IR peaks with NIST or PubChem entries to validate functional groups .
  • Error analysis : Assess solvent impurities (e.g., residual H2O in DMSO-d6) that may distort spectra .

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